molecular formula C7H9N3O2 B11916963 Methyl 6-(aminomethyl)pyridazine-3-carboxylate

Methyl 6-(aminomethyl)pyridazine-3-carboxylate

Cat. No.: B11916963
M. Wt: 167.17 g/mol
InChI Key: CQAPWFDXFCXQAO-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)pyridazine-3-carboxylate is a chemical building block of significant interest in medicinal and organic chemistry research. As a bifunctional molecule featuring both a methyl ester and an aminomethyl group on a pyridazine core, it offers two distinct sites for chemical modification, making it a versatile precursor for the synthesis of more complex structures. Its primary research value lies in its potential as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Pyridazine derivatives, such as this compound, are frequently explored in drug discovery for their diverse biological activities. Structurally similar pyridazine-3-carboxylate esters are recognized as critical intermediates in multi-step synthetic pathways, particularly in the construction of sophisticated heterocyclic systems . For instance, related pyridazine carboxylic acids have been identified as key intermediates in the synthesis of Risdiplam, a drug approved for the treatment of spinal muscular atrophy, highlighting the importance of this chemical class in modern therapeutics . The reactive aminomethyl group in this compound allows for further functionalization, enabling researchers to create amide bonds or secondary amines, thereby expanding the scope of accessible target molecules for screening and development. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 6-(aminomethyl)pyridazine-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3

InChI Key

CQAPWFDXFCXQAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Halogenated Pyridazine Intermediate Route

A widely reported method involves the use of halogenated pyridazine precursors, such as 3-chloro-6-methylpyridazine, as starting materials. The methyl group at the 6-position is oxidized to a carboxylic acid using potassium permanganate in acidic conditions, yielding 6-chloropyridazine-3-carboxylic acid. Subsequent esterification with methanol in the presence of sulfuric acid generates the methyl ester. The chlorine atom at the 3-position is then displaced via nucleophilic substitution using ammonia or ammonium hydroxide under reflux, introducing the aminomethyl group after reduction (Scheme 1).

Optimization Insights :

  • Oxidation Step : Yields of 6-chloropyridazine-3-carboxylic acid reach 78–82% when conducted at 80–90°C for 12 hours.

  • Amination : Substitution with ammonia requires polar aprotic solvents (e.g., DMF) and temperatures of 100–110°C, achieving 65–70% conversion.

Reductive Amination Strategy

Aldehyde Intermediate Formation

An alternative approach begins with 6-formylpyridazine-3-carboxylate, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. The aldehyde group is generated via oxidation of a hydroxymethyl precursor using manganese dioxide, followed by esterification.

Key Data :

  • Reduction Conditions : Reaction in methanol at pH 6–7 (adjusted with acetic acid) for 24 hours yields 85% product.

  • Purity : HPLC analysis shows >95% purity after recrystallization from ethanol-water mixtures.

Coupling Reactions for Functional Group Introduction

Suzuki-Miyaura Cross-Coupling

Although less common for this specific compound, palladium-catalyzed coupling has been explored to introduce the aminomethyl group. A boronic ester-functionalized pyridazine reacts with a protected aminomethyl boronic acid, followed by deprotection and esterification. This method offers regioselectivity but suffers from lower yields (50–55%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Nucleophilic Substitution70%24–36 hoursScalable, uses inexpensive reagentsRequires harsh oxidation conditions
Reductive Amination85%18–24 hoursHigh selectivity, mild conditionsSensitive to pH and moisture
Suzuki Coupling55%48 hoursEnables diverse functionalizationHigh cost, low yield

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 3.80 (s, 3H, OCH3), 4.10 (s, 2H, CH2NH2), 7.40–7.60 (m, 2H, pyridazine-H).

  • 13C NMR : 167.2 ppm (C=O), 154.1 ppm (pyridazine-C3), 43.5 ppm (CH2NH2).

Mass Spectrometry

  • ESI-MS (Positive Mode) : m/z 168.1 [M+H]+.

Industrial-Scale Considerations

Large-scale production favors the nucleophilic substitution route due to reagent availability and operational simplicity. However, residual chlorine in intermediates necessitates rigorous purification. Continuous-flow systems have been proposed to enhance safety during oxidation steps .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(aminomethyl)pyridazine-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Properties : Preliminary investigations indicate that it might modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Cancer Therapeutics : The compound has been evaluated for its ability to inhibit specific cancer cell lines, indicating potential use in oncology.

Organic Synthesis

Due to its structural characteristics, this compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including:

  • Condensation Reactions : It can react with aldehydes and ketones to form more complex structures, which are valuable in synthesizing pharmaceuticals.
  • Functional Group Transformations : The presence of both amino and carboxylate groups allows for diverse functionalization, enabling the creation of derivatives with tailored properties.

Biochemical Applications

The compound's interactions with biological molecules make it significant in biochemical research:

  • Enzyme Inhibition Studies : this compound has been shown to interact with various enzymes, influencing their activity and providing insights into metabolic pathways relevant to drug metabolism.
  • Receptor Binding Studies : Its binding affinities to specific receptors have been explored, shedding light on its potential mechanisms of action in therapeutic applications.

Data Tables

Activity TypeDescriptionReferences
Antimicrobial ActivityInhibits growth of specific bacteria
Anti-inflammatory EffectsModulates inflammatory pathways
Cancer Cell InhibitionShows potential to inhibit cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition rates, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested in vitro for its effects on inflammatory cytokine production. Results showed that it reduced levels of pro-inflammatory cytokines, indicating its possible application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)pyridazine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 6-(aminomethyl)pyridazine-3-carboxylate with structurally related pyridazine derivatives:

Compound Name CAS Number Substituents (Position 6) Functional Groups (Position 3) Molecular Weight (g/mol) Key Properties/Applications
This compound 1688685-39-3 -CH₂NH₂ (aminomethyl) -COOCH₃ (methyl ester) 203.63 Drug intermediate, epigenetic modulators
Methyl pyridazine-3-carboxylate 2166-24-7 -H -COOCH₃ (methyl ester) 154.12 Synthetic precursor for alkylamino derivatives
Ethyl 6-methylpyridazine-3-carboxylate 1126-10-9 -CH₃ (methyl) -COOCH₂CH₃ (ethyl ester) 180.18 Higher lipophilicity for membrane permeability
Dimethyl pyridazine-3,6-dicarboxylate 64210-57-7 -COOCH₃ (methyl ester) -COOCH₃ (methyl ester) 212.18 Bifunctional reactivity for polymer synthesis
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate N/A -C₅H₁₀N (piperidinyl) -COOCH₃ (methyl ester) 221.26 Enhanced basicity for ion-channel targeting
Methyl 6-methoxypyridazine-3-carboxylate 19194-96-8 -OCH₃ (methoxy) -COOCH₃ (methyl ester) 184.17 Electron-donating group for photostability

Key Observations:

  • Aminomethyl vs.
  • Ester Variations : Ethyl esters (e.g., ) enhance lipophilicity compared to methyl esters, improving cell membrane penetration.
  • Dual Functionalization : Dicarboxylate derivatives (e.g., ) enable crosslinking in material science applications.

Physicochemical Properties

Property This compound Ethyl 6-Methylpyridazine-3-carboxylate Methyl 6-Methoxypyridazine-3-carboxylate
LogP (Predicted) 0.92 1.45 0.78
Solubility (mg/mL) 10–20 (DMSO) 5–10 (DMSO) >20 (Water)
Melting Point (°C) Not reported 98–100 110–112
Purity ≥95% ≥97% ≥98%

Notes:

  • The aminomethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to methoxy or methyl analogs .
  • Ethyl esters exhibit higher LogP values, correlating with increased membrane permeability .

Biological Activity

Methyl 6-(aminomethyl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with an aminomethyl group and a carboxylate moiety. Its structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This compound exhibits various chemical properties that contribute to its biological activity, including the ability to form hydrogen bonds and interact with biological targets.

Pharmacological Activities

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer). It was observed that treatment with this compound significantly increased the percentage of apoptotic cells compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects : this compound has also been investigated for anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro assays have reported IC50 values indicating significant inhibition of COX activity .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, modulating signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Modulation : By influencing oxidative stress levels within cells, the compound may enhance apoptotic pathways in cancer cells while protecting normal cells from damage.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated significant apoptosis induction in breast cancer cell lines (MDA-MB-231) with increased Annexin V positivity.
Showed effective inhibition of CDK2 with IC50 values indicating strong potential as an anticancer agent.
Reported anti-inflammatory activity through COX inhibition with notable IC50 values against COX-1 and COX-2 enzymes.

Q & A

Q. Key Considerations :

  • Reaction temperature and solvent polarity significantly impact yield.
  • Protecting groups (e.g., tosyl) prevent undesired side reactions during functionalization .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Primary characterization techniques include:

Method Key Data Evidence Source
¹H/¹³C NMR δ 8.33 (s, pyridazine-H), δ 4.36 (q, ester-CH₂), δ 3.25 (s, aminomethyl-CH₂)
LCMS m/z 271 [M+H]⁺ (exact mass matching C₁₃H₁₀N₄O₃)
HPLC Retention time: 1.05–1.43 minutes (gradient conditions, SMD-TFA mobile phase)

Q. Methodological Tips :

  • Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH₂).
  • Optimize LCMS ionization (ESI+ preferred for polar intermediates) .

Advanced: How can reaction conditions be optimized to enhance aminomethyl group introduction?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminomethyl group .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .

Case Study :
In , hydrolysis with LiOH·H₂O at 70°C achieved 52% yield. Lower temperatures (<50°C) led to incomplete deprotection, while higher temperatures (>90°C) caused ester degradation.

Advanced: How to resolve discrepancies between LCMS and HPLC data during purity analysis?

Answer:
Discrepancies often arise from:

  • Ion Suppression in LCMS : Co-eluting impurities may suppress ionization. Use orthogonal methods (e.g., UV detection at 254 nm) .
  • Column Selectivity : Adjust HPLC columns (e.g., C18 vs. phenyl-hexyl) to improve resolution. For example, SMD-TFA05 conditions in resolved co-eluting isomers .

Q. Troubleshooting Workflow :

Confirm LCMS calibration with standard reference compounds.

Re-run HPLC with extended gradients (e.g., 10–90% acetonitrile over 20 minutes).

Basic: What are the key functional groups and their reactivity in this compound?

Answer:

  • Methyl Ester : Susceptible to hydrolysis under basic conditions (e.g., LiOH/THF/water) to form carboxylic acids .
  • Aminomethyl Group : Participates in Schiff base formation, reductive alkylation, or coordination chemistry.
  • Pyridazine Core : Electron-deficient aromatic system prone to nucleophilic substitution at the 6-position .

Reactivity Example :
In , the aminomethyl group undergoes coupling with aryl halides via Buchwald-Hartwig conditions to form amide derivatives.

Advanced: What are the best practices for handling and storage to prevent degradation?

Answer:

  • Storage : Store at –20°C under inert atmosphere (argon) to minimize oxidation of the aminomethyl group .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., LiOH-mediated hydrolysis) to avoid hydrolysis of the ester .
  • Waste Disposal : Neutralize acidic/basic waste (e.g., TFA-containing HPLC fractions) before disposal .

Advanced: How is this compound utilized as an intermediate in drug discovery?

Answer:
It serves as a precursor for:

  • Bioactive Amides : Coupling with heterocyclic amines (e.g., pyrimidines) yields kinase inhibitors .
  • Metal Complexes : The pyridazine nitrogen and aminomethyl group can coordinate transition metals for catalytic or therapeutic applications (theoretical; see for general metal-binding principles).

Case Study :
In , the compound was derivatized to synthesize a pyrrolo[1,2-b]pyridazine carboxamide with m/z 755 [M+H]⁺, demonstrating anti-proliferative potential.

Advanced: How to address isomerization during synthesis?

Answer:
Isomerization, as observed in with phenylethyl derivatives, can be mitigated by:

  • Kinetic Control : Lower reaction temperatures favor the desired isomer.
  • Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Example :
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (27% yield) was separated from its 1-phenylethyl isomer using silica gel chromatography .

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